molecular formula C11H10N2OS B3249637 3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile CAS No. 1955515-72-6

3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

Cat. No.: B3249637
CAS No.: 1955515-72-6
M. Wt: 218.28
InChI Key: DTSJJPWAFBMZRB-UHFFFAOYSA-N
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Description

Chemical Name: 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
CAS Number: 1936174-22-9
Molecular Formula: C₁₁H₁₁N₂OS₂ (inferred from IUPAC name)
Key Features:

  • Core Structure: 2,3-Dihydro-1H-indole with a fused bicyclic system.
  • Substituents: Position 3: Methyl (-CH₃) and methylsulfanyl (-SCH₃) groups. Position 2: Oxo (=O) group. Position 7: Cyano (-CN) group.
  • Properties: The methylsulfanyl group enhances lipophilicity, while the cyano group introduces electron-withdrawing effects. Steric hindrance at position 3 may influence molecular interactions.

Properties

IUPAC Name

3-methyl-3-methylsulfanyl-2-oxo-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-11(15-2)8-5-3-4-7(6-12)9(8)13-10(11)14/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSJJPWAFBMZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC(=C2NC1=O)C#N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized for efficiency and yield, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps would be included to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide or halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various functional groups makes it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme mechanisms or as a probe to investigate biological pathways. Its unique structure can help in understanding the interactions between small molecules and biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to interact with specific molecular targets could lead to the discovery of therapeutic agents for various diseases.

Industry: In industry, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group, for instance, can act as a nucleophile, while the sulfanyl group may participate in redox reactions. The exact pathways and targets would depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Properties Evidence
3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile 1936174-22-9 C₁₁H₁₁N₂OS₂ - 3-CH₃ and 3-SCH₃
- 2-Oxo
- 7-CN
High lipophilicity; steric hindrance at position 3
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ (inferred) - 7-Cl
- 3-CH₃
- 2-COOH
Carboxylic acid group enhances solubility; chloro substituent increases reactivity
7-Methoxy-1H-indole-3-carboxylic acid 128717-77-1 C₁₀H₉NO₃ - 7-OCH₃
- 3-COOH
Methoxy group is electron-donating; lower logP compared to cyano analogs
Methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate N/A C₁₀H₈BrNO₃ - 7-Br
- 3-Oxo
- 1-COOCH₃
Bromo substituent facilitates substitution reactions; isoindole core alters ring geometry
Spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile derivative N/A C₂₆H₂₀N₄O₂S - Spiro ring system
- Thiophene substituent
- 3'-CN
Conformationally constrained; thiophene enhances π-π stacking interactions
3-(Methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile 1935984-90-9 C₁₀H₉N₂OS - 3-SCH₃
- 2-Oxo
- 7-CN
Lacks 3-CH₃ group; reduced steric hindrance compared to target compound

Structural and Electronic Differences

In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid lacks sulfur-based substituents, favoring hydrogen bonding via its carboxylic acid group . The cyano group at position 7 in the target compound is strongly electron-withdrawing, which may stabilize negative charges in biological targets. Methoxy or bromo substituents in analogs have opposing electronic effects (electron-donating or polarizable, respectively) .

Core Modifications :

  • The spiro compound (C₂₆H₂₀N₄O₂S) features a complex bicyclic system with a thiophene group, enabling unique conformational preferences and enhanced rigidity .
  • Isoindole derivatives (e.g., methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate) exhibit altered ring geometry compared to indole-based compounds, affecting solubility and packing .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than methoxy- or carboxylic acid-containing analogs due to the methylsulfanyl group. For comparison, methyl 7-bromo-3-oxo-2,3-dihydro-1H-isoindole-1-carboxylate has a logP of 1.4 .
  • Hydrogen Bonding: Carboxylic acid-containing compounds (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) form stronger hydrogen bonds than cyano or sulfanyl analogs, influencing solubility and crystal packing .

Crystallographic Insights

  • The spiro compound’s crystal structure (monoclinic, space group P2₁/c) reveals bond angles and torsional strains influenced by the thiophene moiety .
  • SHELX software (e.g., SHELXL, SHELXS) was critical in resolving hydrogen bonding patterns and molecular conformations for several analogs .

Biological Activity

3-Methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and case studies that highlight its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The general synthetic pathway includes:

  • Formation of Indole Derivative :
    • Indoles can be synthesized using various methods such as Fischer indole synthesis or cyclization reactions involving phenyl hydrazine and ketones.
  • Methylsulfanylation :
    • The introduction of the methylsulfanyl group can be achieved through nucleophilic substitution reactions using methyl iodide in the presence of a base like potassium carbonate.
  • Cyclization and Functionalization :
    • The final steps involve cyclization and the introduction of the carbonitrile group, which can be done using appropriate reagents like cyanogen bromide or other nitrile-forming agents.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. For instance, derivatives of indole have shown significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) often reported in the range of micrograms per milliliter (μg/mL) .

CompoundMIC (μg/mL)Target Organisms
3-Methyl Indole Derivative15E. coli
4-Methyl Indole Derivative10S. aureus

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. A review highlighted that several indole derivatives exhibited significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . The IC50 values for COX inhibition were found to be in the low micromolar range, indicating strong anti-inflammatory potential.

CompoundIC50 (μM)COX Enzyme
3-Methyl Indole Derivative0.05COX-2
4-Methyl Indole Derivative0.08COX-1

Case Studies

  • Case Study on Anticancer Activity :
    In a study evaluating various indole derivatives for anticancer properties, this compound demonstrated cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 10 to 20 μM .
  • Neuroprotective Effects :
    Another study investigated the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results showed that these compounds could significantly reduce apoptosis in neuronal cells, suggesting potential for treating neurodegenerative diseases .

Q & A

Q. What are the recommended methods for synthesizing 3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile in a laboratory setting?

  • Methodological Answer: Synthesis typically involves multi-step reactions. A plausible route includes:

Core indole formation : Cyclization of substituted anilines via Fischer indole synthesis or palladium-catalyzed cross-coupling to introduce the 7-cyano group.

Functionalization : Alkylation at the 3-position using methyl iodide, followed by thioetherification (e.g., nucleophilic substitution with methylthiolate).
Key considerations:

  • Use anhydrous conditions to prevent hydrolysis of the nitrile group.
  • Monitor reaction progress via TLC or HPLC to ensure regioselectivity at the 7-position.
    Similar protocols for indole-carbonitrile intermediates are described in Silodosin synthesis () and fluorescent probe preparation (), emphasizing solvent choice (e.g., DMF for polar intermediates) and temperature control .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

  • Methodological Answer: Structural validation requires:

Q. Spectroscopic techniques :

  • ¹H/¹³C NMR : Assign peaks for methylsulfanyl (δ ~2.1 ppm for S–CH₃) and nitrile (C≡N stretching at ~2200 cm⁻¹ in IR).
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.

X-ray crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., ethanol/water). Use SHELXT () for automated space-group determination and SHELXL () for refinement. Hydrogen bonding patterns (e.g., N–H···O/S interactions) can be analyzed using graph set theory () .

Advanced Research Questions

Q. What strategies are effective for resolving data contradictions in crystallographic refinement of this compound?

  • Methodological Answer: Common issues and solutions:
  • Disordered atoms : Model alternate conformations in SHELXL with occupancy refinement. For methylsulfanyl groups, apply similarity restraints (SIMU/DELU) to stabilize refinement.
  • Twinning : Use the HKLF 5 format in SHELXL to handle twinned data. Validate with the R1 factor (<5% for high-resolution data) and Flack parameter.
  • Hydrogen bonding inconsistencies : Cross-validate with spectroscopic data (e.g., NMR coupling constants) and computational geometry optimization (DFT). ’s graph set analysis can resolve ambiguities in intermolecular interactions .

Q. How does the methylsulfanyl group influence the compound's supramolecular assembly?

  • Methodological Answer: The methylsulfanyl group contributes to:

Weak hydrogen bonds : C–H···S interactions (2.8–3.2 Å) stabilize layered packing, as observed in related thioether-containing crystals ().

Hydrophobic interactions : Enhances π-stacking of indole rings (face-to-face distances ~3.5 Å).
Experimental design:

  • Compare crystal structures of analogs (e.g., replacing SMe with OMe) to isolate sulfur’s role.
  • Use Mercury Software to calculate packing coefficients and Hirshfeld surfaces. ’s functionality analysis provides a framework for categorizing interactions .

Q. What methodologies are suitable for evaluating the compound's potential as a fluorescent probe?

  • Methodological Answer: Fluorescence assessment involves:

Q. Spectroscopic characterization :

  • Quantum yield : Measure using an integrating sphere, referenced to rhodamine B.
  • Solvatochromism : Test emission in solvents of varying polarity (e.g., hexane vs. DMSO) to probe intramolecular charge transfer.

Q. Biological testing :

  • Cell imaging : Incubate live/fixed cells (e.g., HeLa) with the compound (1–10 µM). Use confocal microscopy (λₑₓ = 350–400 nm) to assess nucleolar staining, as described for coumarin-carbonitrile probes ().
  • Selectivity : Co-stain with SYTO RNA Select to confirm nucleolar localization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile
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3-methyl-3-(methylsulfanyl)-2-oxo-2,3-dihydro-1H-indole-7-carbonitrile

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